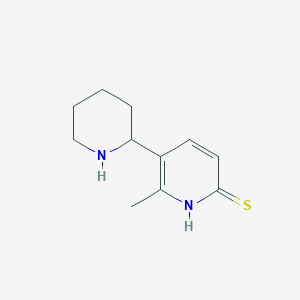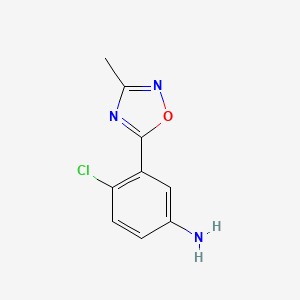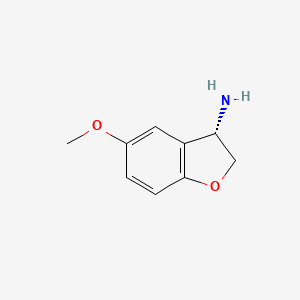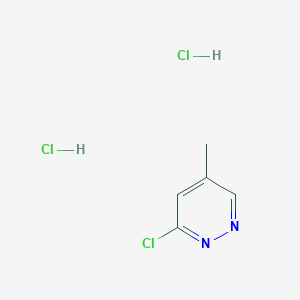
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a piperidinyl group at the 5-position The thione group is located at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions. For example, 2-chloropyridine can react with piperidine under basic conditions to form the desired product.
Thione Formation: The thione group can be introduced by treating the pyridine derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinyl group can enhance binding affinity to these targets, while the thione group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Similar in structure but lacks the piperidinyl and thione groups.
5-Ethyl-2-Methylpyridine: Similar pyridine ring structure but different substituents.
Pyridine-2-Aldehyde: Contains an aldehyde group instead of the thione group.
Uniqueness
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and material science.
Propriétés
Formule moléculaire |
C11H16N2S |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
6-methyl-5-piperidin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H16N2S/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14) |
Clé InChI |
IFRIRUFZJQLFDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=S)N1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)




